molecular formula C6H11NO3 B6616253 (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one CAS No. 1207625-91-9

(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one

Cat. No. B6616253
CAS RN: 1207625-91-9
M. Wt: 145.16 g/mol
InChI Key: VARQKLKKURHTHL-YFKPBYRVSA-N
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Description

5-(Hydroxymethyl)-4-methylmorpholin-3-one (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one, also known as 5S-HMMO, is an organic compound belonging to the morpholine family of compounds. It is a colorless, crystalline solid that is soluble in water and polar organic solvents. 5S-HMMO has been extensively studied for its wide range of applications in the fields of synthetic organic chemistry, biochemistry, and pharmaceuticals. 5S-HMMO is a versatile reagent that has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, dyes, and other fine chemicals.

Mechanism of Action

The mechanism of action of (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one is not well understood. However, it is believed that the compound acts as a proton acceptor, which allows it to interact with other molecules and promote the formation of new bonds. Additionally, this compound can act as a catalyst in certain reactions, allowing them to proceed at a faster rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been observed that the compound can interact with various proteins and enzymes, which can result in the activation or inhibition of various biochemical pathways. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one in laboratory experiments include its high solubility in water and polar organic solvents, its low toxicity, and its low cost. Additionally, this compound is relatively stable, making it suitable for use in a wide range of laboratory experiments. However, the compound can be volatile and can react with certain compounds, which can limit its use in certain experiments.

Future Directions

The potential future directions for research into (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various compounds. Additionally, further research into the compound’s stability and reactivity could lead to the development of new and improved methods for its synthesis and use in laboratory experiments. Finally, further exploration of the compound’s antioxidant properties could lead to the development of new and improved drugs for the treatment of various diseases.

Synthesis Methods

(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one can be synthesized through several different methods. The most common method is that of the reaction between dimethylformamide (DMF) and 4-methylmorpholine (4-MM). The reaction is conducted in a two-phase system at elevated temperatures. The first phase consists of DMF, 4-MM, and a catalytic amount of sodium hydroxide. The second phase consists of an aqueous solution of sodium hydroxide and sodium chloride. The reaction is exothermic and proceeds to completion in a few hours. The yield of this compound is typically around 90%.

Scientific Research Applications

(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one has been used in a wide range of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, dyes, and other fine chemicals. It has also been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of these drugs. Furthermore, this compound has been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.

properties

IUPAC Name

(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-5(2-8)3-10-4-6(7)9/h5,8H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARQKLKKURHTHL-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(COCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](COCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207625-91-9
Record name (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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